FBLN5 and LOXL1 Promoter Activation: Acetyl Tetrapeptide-2 Versus Untreated Control
Acetyl tetrapeptide-2 (tested as Uplevity™ peptide solution) significantly activates the promoters of FBLN5 (Fibulin-5) and LOXL1 (Lysyl oxidase homolog 1), two glycoproteins essential for the correct extracellular assembly of functional elastic fibers. At a concentration of 1 mg/mL, promoter activity was elevated relative to untreated control baseline [1]. No comparable promoter activation data exists for palmitoyl pentapeptide-4 (Matrixyl®) or acetyl hexapeptide-8 (Argireline®), which do not target the elastin assembly pathway. This promoter activation represents a mechanistically distinct point of differentiation from collagen-focused anti-aging peptides.
| Evidence Dimension | Promoter activity fold-change over untreated control |
|---|---|
| Target Compound Data | FBLN5: 1.2-fold increase; LOXL1: 1.3-fold increase |
| Comparator Or Baseline | Untreated control (baseline = 1.0-fold) |
| Quantified Difference | 20% increase for FBLN5; 30% increase for LOXL1 |
| Conditions | In vitro promoter assay; acetyl tetrapeptide-2 at 1 mg/mL concentration (Uplevity™ formulation) |
Why This Matters
This promoter-level activity demonstrates that acetyl tetrapeptide-2 acts upstream of protein synthesis to initiate the elastin assembly program, a mechanism absent in collagen-only peptides, justifying selection for formulations targeting skin laxity and sagging.
- [1] CI Guide. Uplevity™ Ingredient Profile: Acetyl Tetrapeptide-2. Authored by Arthur Ghochikyan, M.D. 2023. View Source
